molecular formula C8H9FO3 B13578270 3-Fluoro-2,6-dimethoxyphenol

3-Fluoro-2,6-dimethoxyphenol

Katalognummer: B13578270
Molekulargewicht: 172.15 g/mol
InChI-Schlüssel: ZMFOLNVPRFJZFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-2,6-dimethoxyphenol is an organic compound with the molecular formula C8H9FO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by fluorine and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,6-dimethoxyphenol typically involves the fluorination of 2,6-dimethoxyphenol. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. Catalysts such as tetrabutylammonium bromide can be used to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2,6-dimethoxyphenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluoro-2,6-dimethoxyphenol involves its interaction with specific enzymes and molecular targets. For example, in the presence of laccases, it undergoes oxidation to form dimers and other products. The enzyme catalyzes the oxidation by transferring electrons from the phenol to molecular oxygen, resulting in the formation of water as a byproduct .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-2,6-dimethoxyphenol is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties. The fluorine atom increases the compound’s reactivity and stability, making it suitable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H9FO3

Molekulargewicht

172.15 g/mol

IUPAC-Name

3-fluoro-2,6-dimethoxyphenol

InChI

InChI=1S/C8H9FO3/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4,10H,1-2H3

InChI-Schlüssel

ZMFOLNVPRFJZFM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)F)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.